molecular formula C15H19N3O3 B2820593 Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate CAS No. 2058529-61-4

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate

Cat. No.: B2820593
CAS No.: 2058529-61-4
M. Wt: 289.335
InChI Key: BIZLMKVAJXQCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate is a synthetic organic compound that belongs to the class of carbamates It features a tert-butyl group, a benzyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under strong oxidative conditions.

    Reduction: The carbamate group can be reduced to an amine under reductive conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted benzyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The oxadiazole moiety can interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [4-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl]carbamate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxadiazole ring enhances its stability and reactivity, while the carbamate group provides potential for biological activity .

Properties

IUPAC Name

tert-butyl N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-17-13(21-18-10)12-7-5-11(6-8-12)9-16-14(19)20-15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZLMKVAJXQCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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